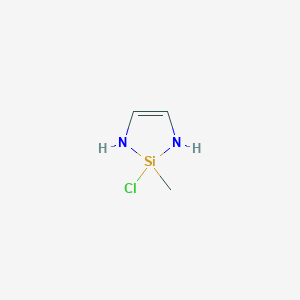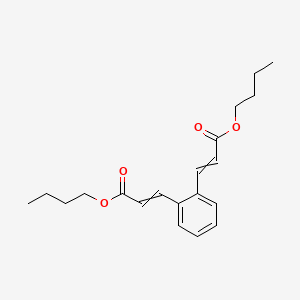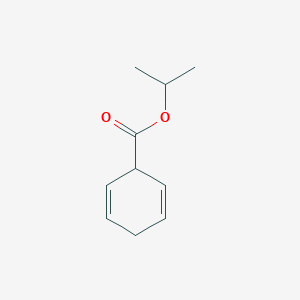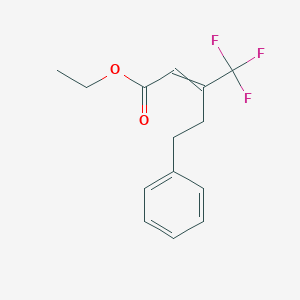![molecular formula C15H17N5O B14225979 n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea CAS No. 827318-42-3](/img/structure/B14225979.png)
n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea is a synthetic organic compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The combination of these two moieties in a single molecule can potentially lead to unique biological properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea typically involves the condensation of pyrazole-4-carbaldehyde with an appropriate indole derivative. One common method involves the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at elevated temperatures (around 90°C) under ambient air conditions . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and indole rings.
Reduction: Reduced forms of the compound with hydrogenated pyrazole or indole rings.
Substitution: Substituted derivatives with various functional groups attached to the pyrazole or indole rings.
Applications De Recherche Scientifique
n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Pyrazol-4-yl)-1H-benzimidazole: Shares the pyrazole moiety and exhibits similar biological activities.
1-Propylpyrazole-4-boronic acid: Contains the pyrazole ring and is used in similar chemical reactions.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole-containing compound with comparable applications.
Uniqueness
n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea is unique due to the combination of pyrazole and indole moieties in a single molecule. This structural feature can lead to distinct biological activities and applications that are not observed in compounds containing only one of these moieties.
Propriétés
Numéro CAS |
827318-42-3 |
|---|---|
Formule moléculaire |
C15H17N5O |
Poids moléculaire |
283.33 g/mol |
Nom IUPAC |
1-propyl-3-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]urea |
InChI |
InChI=1S/C15H17N5O/c1-2-5-16-15(21)19-12-3-4-13-10(6-12)7-14(20-13)11-8-17-18-9-11/h3-4,6-9,20H,2,5H2,1H3,(H,17,18)(H2,16,19,21) |
Clé InChI |
LCQWNFWQAZSCBP-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NC1=CC2=C(C=C1)NC(=C2)C3=CNN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)

![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)


![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)

![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)

![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)
![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)
![2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene](/img/structure/B14225971.png)
